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molecular formula C11H12N2O2 B8780223 N-methoxy-N-methyl-1H-indole-5-carboxamide

N-methoxy-N-methyl-1H-indole-5-carboxamide

Cat. No. B8780223
M. Wt: 204.22 g/mol
InChI Key: OZROSLAYNYPKLK-UHFFFAOYSA-N
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Patent
US07829563B2

Procedure details

A mixture of 0.483 g (3 mmol) 1H-Indole-5-carboxylic acid, 0.351 mg (3.6 mmol) N,O-dimethylhydroxylamine, 1.155 g (3.6 mmol) TBTU and 1.163 g (9 mmol) DIPEA in 15 mL DMF was stirred at room temperature for 2 h and evaporated. NaHCO3 aq. was added and the mixture was extracted with DCM. The combined organic layers were dried with MgSO4, evaporated and the title compound was used crude in the subsequent reaction.
Quantity
0.483 g
Type
reactant
Reaction Step One
Quantity
0.351 mg
Type
reactant
Reaction Step One
Name
Quantity
1.155 g
Type
reactant
Reaction Step One
Name
Quantity
1.163 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([OH:12])=O)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[CH3:13][NH:14][O:15][CH3:16].CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[B-](F)(F)(F)F.CCN(C(C)C)C(C)C>CN(C=O)C>[CH3:16][O:15][N:14]([CH3:13])[C:10]([C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[NH:1][CH:2]=[CH:3]2)=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
0.483 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C(=O)O
Name
Quantity
0.351 mg
Type
reactant
Smiles
CNOC
Name
Quantity
1.155 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.[B-](F)(F)(F)F
Name
Quantity
1.163 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
NaHCO3 aq. was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
in the subsequent reaction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CON(C(=O)C=1C=C2C=CNC2=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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